Cas no 62247-39-6 (b-Aminomethyl-benzeneethanol)
b-Aminomethyl-benzeneethanol Chemical and Physical Properties
Names and Identifiers
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- Benzeneethanol, b-(aminomethyl)-
- β-Aminomethyl-benzeneethanol
- 3-Amino-2-phenyl-1-propanol
- AKOS022535298
- 3-hydroxy-2-phenyl-propylamine
- Z1198168251
- b-Aminomethyl-benzeneethanol
- SCHEMBL1986953
- A-Aminomethyl-benzeneethanol
- SB76497
- beta-(aminomethyl)-phenethyl alcohol
- 62247-39-6
- beta-Aminomethyl-benzeneethanol
- DIVZNCUPEGZSEI-UHFFFAOYSA-N
- AKOS000365584
- CS-0088895
- 3-Hydroxy-2-phenyl-1-aminopropane
- 3-amino-2-phenylpropan-1-ol
- EN300-99931
- MFCD06227476
- DB-128222
-
- MDL: MFCD06227476
- Inchi: 1S/C9H13NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
- InChI Key: DIVZNCUPEGZSEI-UHFFFAOYSA-N
- SMILES: OCC(CN)C1C=CC=CC=1
Computed Properties
- Exact Mass: 151.099714038g/mol
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 99.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 46.2Ų
b-Aminomethyl-benzeneethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A614070-50mg |
b-Aminomethyl-benzeneethanol |
62247-39-6 | 50mg |
$ 178.00 | 2023-09-08 | ||
| TRC | A614070-500mg |
b-Aminomethyl-benzeneethanol |
62247-39-6 | 500mg |
$ 1386.00 | 2023-09-08 | ||
| Alichem | A019124762-1g |
3-Amino-2-phenylpropan-1-ol |
62247-39-6 | 95% | 1g |
$846.94 | 2023-09-01 | |
| Alichem | A019124762-5g |
3-Amino-2-phenylpropan-1-ol |
62247-39-6 | 95% | 5g |
$2823.96 | 2023-09-01 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2172-25g |
3-amino-2-phenylpropan-1-ol |
62247-39-6 | 95% | 25g |
$1650 | 2023-09-07 | |
| Enamine | EN300-99931-0.05g |
3-amino-2-phenylpropan-1-ol |
62247-39-6 | 95.0% | 0.05g |
$128.0 | 2025-03-21 | |
| Enamine | EN300-99931-0.1g |
3-amino-2-phenylpropan-1-ol |
62247-39-6 | 95.0% | 0.1g |
$188.0 | 2025-03-21 | |
| Enamine | EN300-99931-0.25g |
3-amino-2-phenylpropan-1-ol |
62247-39-6 | 95.0% | 0.25g |
$271.0 | 2025-03-21 | |
| Enamine | EN300-99931-0.5g |
3-amino-2-phenylpropan-1-ol |
62247-39-6 | 95.0% | 0.5g |
$468.0 | 2025-03-21 | |
| Enamine | EN300-99931-1.0g |
3-amino-2-phenylpropan-1-ol |
62247-39-6 | 95.0% | 1.0g |
$600.0 | 2025-03-21 |
b-Aminomethyl-benzeneethanol Suppliers
b-Aminomethyl-benzeneethanol Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on b-Aminomethyl-benzeneethanol
Introduction to b-Aminomethyl-benzeneethanol (CAS No: 62247-39-6)
b-Aminomethyl-benzeneethanol, with the chemical formula C₉H₁₁NO, is a significant compound in the realm of organic synthesis and pharmaceutical research. Its unique structural features, comprising a benzene ring substituted with an amino group and a hydroxymethyl side chain, make it a versatile intermediate in the development of various bioactive molecules. This compound has garnered attention due to its potential applications in drug discovery, particularly in the synthesis of enzyme inhibitors and ligands for receptor binding studies.
The CAS No 62247-39-6 assigned to this molecule ensures its unique identification within the chemical industry and scientific literature. This standardized numerical identifier is crucial for researchers to locate, reference, and verify the properties of b-Aminomethyl-benzeneethanol in their studies. The compound's molecular structure, characterized by a benzene ring linked to an ethanol moiety via an amine group, positions it as a valuable building block in medicinal chemistry.
Recent advancements in synthetic chemistry have highlighted the utility of b-Aminomethyl-benzeneethanol in constructing complex molecular architectures. Its reactivity allows for facile functionalization at multiple sites, enabling the creation of derivatives with tailored biological activities. For instance, researchers have leveraged this compound to develop novel analogs of existing drugs, improving their efficacy and reducing side effects.
In the context of drug development, b-Aminomethyl-benzeneethanol has been explored as a precursor for small-molecule inhibitors targeting various disease-related enzymes. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it an attractive scaffold for designing pharmacophores. Studies have demonstrated its potential in inhibiting enzymes involved in metabolic pathways, offering promising leads for therapeutic intervention.
The pharmaceutical industry has also shown interest in b-Aminomethyl-benzeneethanol due to its role as a chiral building block. Chirality plays a critical role in the pharmacological activity of many drugs, and compounds like b-Aminomethyl-benzeneethanol can be used to synthesize enantiomerically pure or enriched libraries of molecules. This has implications for developing drugs with improved selectivity and reduced toxicity.
Moreover, the growing field of computational chemistry has facilitated the design and optimization of molecules derived from b-Aminomethyl-benzeneethanol. Advanced computational methods allow researchers to predict the binding affinities and metabolic stability of potential drug candidates before synthesizing them in the lab. This approach accelerates the drug discovery process and reduces costs associated with trial-and-error experimentation.
Industrial applications of b-Aminomethyl-benzeneethanol extend beyond pharmaceuticals. It serves as a key intermediate in the synthesis of specialty chemicals used in agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in various chemical processes, contributing to innovation across multiple sectors.
The synthesis of b-Aminomethyl-benzeneethanol typically involves multi-step organic reactions, often starting from commercially available precursors such as benzaldehyde or phenylacetaldehyde. Recent methodologies have focused on developing more efficient and sustainable synthetic routes, minimizing waste and reducing environmental impact. Green chemistry principles have been increasingly applied to optimize these processes, ensuring that future production methods align with global sustainability goals.
Research into the biological activity of derivatives of b-Aminomethyl-benzeneethanol continues to evolve. Studies have reported novel interactions between its structural analogs and biological targets, providing insights into potential therapeutic applications. For example, modifications to the hydroxymethyl group have led to compounds with enhanced binding affinity for certain enzymes, suggesting their use in treating metabolic disorders or inflammatory conditions.
The development of new analytical techniques has also enhanced our understanding of b-Aminomethyl-benzeneethanol and its derivatives. High-resolution spectroscopy methods such as NMR spectroscopy and mass spectrometry allow researchers to elucidate complex molecular structures with high precision. These techniques are essential for verifying synthetic pathways and characterizing novel compounds derived from this versatile intermediate.
In conclusion,b-Aminomethyl-benzeneethanol (CAS No: 62247-39-6) represents a significant compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features make it a valuable tool for developing new drugs and specialty chemicals. As research continues to uncover its potential, this compound is poised to play an increasingly important role in advancing scientific innovation across multiple disciplines.
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